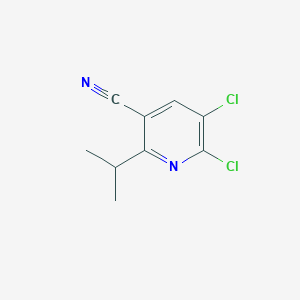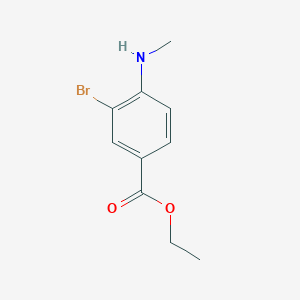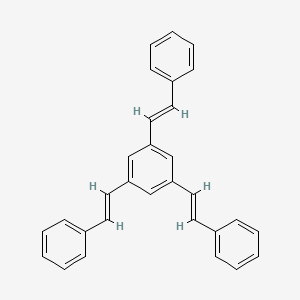
1,3,5-Tri((E)-styryl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tri((E)-styryl)benzene is an organic compound characterized by a benzene ring substituted with three styryl groups in the 1, 3, and 5 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri((E)-styryl)benzene can be synthesized through a series of reactions involving the coupling of styrene derivatives with a benzene core. One common method involves the Heck coupling reaction, where 1,3,5-tribromobenzene is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
1,3,5-Tri((E)-styryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the styryl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
科学研究应用
1,3,5-Tri((E)-styryl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 1,3,5-Tri((E)-styryl)benzene involves its interaction with various molecular targets through its conjugated π-electron system. This allows the compound to participate in electron transfer processes, making it useful in applications like photodynamic therapy and as a photosensitizer in organic photovoltaics .
相似化合物的比较
Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but lacks the styryl groups, resulting in different photophysical properties.
1,3,5-Tri(azobenzeneethynyl)benzene: Contains azobenzene groups, which impart different optical and electronic properties.
Uniqueness
1,3,5-Tri((E)-styryl)benzene is unique due to its combination of styryl groups and a benzene core, which provides a distinct set of photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
属性
分子式 |
C30H24 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
1,3,5-tris[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H/b19-16+,20-17+,21-18+ |
InChI 键 |
PIZCYBQDMYNJND-VNQRMFGESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


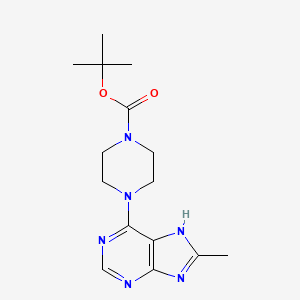
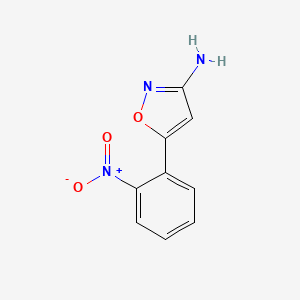

![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)
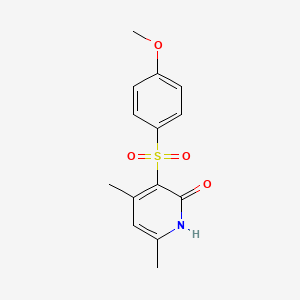
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
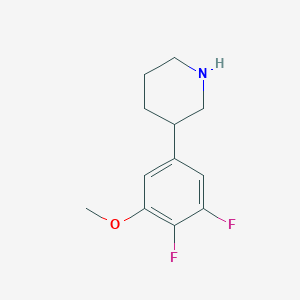
![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)

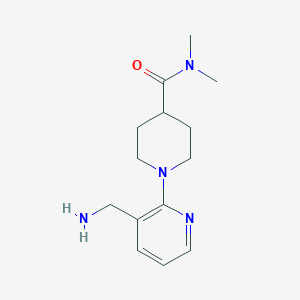
![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)
